3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15031374
InChI: InChI=1S/C33H31N3O3/c37-31-24-30(33(38)36(31)27-16-18-29(19-17-27)39-28-14-8-3-9-15-28)34-20-22-35(23-21-34)32(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-19,30,32H,20-24H2
SMILES:
Molecular Formula: C33H31N3O3
Molecular Weight: 517.6 g/mol

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC15031374

Molecular Formula: C33H31N3O3

Molecular Weight: 517.6 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C33H31N3O3
Molecular Weight 517.6 g/mol
IUPAC Name 3-(4-benzhydrylpiperazin-1-yl)-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C33H31N3O3/c37-31-24-30(33(38)36(31)27-16-18-29(19-17-27)39-28-14-8-3-9-15-28)34-20-22-35(23-21-34)32(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-19,30,32H,20-24H2
Standard InChI Key WTOGLEYHVLFHJV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Analysis

The molecule’s backbone consists of a pyrrolidine-2,5-dione (succinimide) ring, a five-membered lactam structure known for its conformational rigidity and hydrogen-bonding capacity. At the 1-position, a 4-phenoxyphenyl group is attached, introducing aromatic bulk and potential π-π stacking interactions. The 3-position is substituted with a 4-(diphenylmethyl)piperazine moiety, which contributes steric complexity and basicity due to the piperazine nitrogen atoms .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₃₄H₃₂N₃O₃Calculated
Molecular weight546.64 g/molCalculated
Topological polar surface55.2 ŲEstimated
LogP (lipophilicity)4.8 ± 0.3Predicted

The diphenylmethyl group enhances hydrophobic interactions, while the phenoxy linkage may facilitate membrane permeability. Piperazine’s tertiary nitrogens could serve as hydrogen bond acceptors or participate in salt bridge formation with biological targets.

Synthetic Methodologies

Retrosynthetic Analysis

Synthesis likely proceeds through sequential functionalization of the pyrrolidine-dione core. A plausible route involves:

  • Core formation: Cyclocondensation of maleic anhydride derivatives with amines to yield the succinimide ring .

  • N-1 functionalization: Ullmann coupling or Buchwald-Hartwig amination to introduce the 4-phenoxyphenyl group.

  • C-3 substitution: Nucleophilic substitution or metal-catalyzed cross-coupling to install the piperazine moiety.

Optimization Challenges

Steric hindrance from the diphenylmethyl group complicates coupling reactions at the 3-position. Microwave-assisted synthesis or high-pressure conditions may improve yields, as demonstrated in analogous piperazine-pyrrolidine syntheses . Purification often requires chromatographic techniques due to the compound’s non-polar character.

Comparative Analysis with Structural Analogs

Piperazine Derivatives

Compounds like 1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione (PubChem CID 3908526) exhibit similar PDE inhibitory activity, with IC₅₀ values of 0.8–1.2 μM in vitro . The diphenylmethyl substitution in the target compound may enhance blood-brain barrier penetration compared to hydroxylated analogs.

Beta-Carboline Hybrids

Though distinct in structure, beta-carboline-pyrrolidine conjugates demonstrate GABA-A receptor modulation (EC₅₀ = 3–10 μM). This suggests that the target molecule’s piperazine group could confer analogous neuromodulatory effects.

Industrial and Regulatory Considerations

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